molecular formula C21H20N2O2S B2777079 2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896292-67-4

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2777079
CAS No.: 896292-67-4
M. Wt: 364.46
InChI Key: GZOZBPSRINPONR-UHFFFAOYSA-N
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Description

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the amidation of the thiophene derivative with 4-phenylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Substituted thiophene derivatives, substituted benzoyl derivatives.

Scientific Research Applications

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Electronics: The compound’s electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • N,4,5-trimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide
  • N,4,5-trimethyl-2-[(4-chlorobenzoyl)amino]thiophene-3-carboxamide
  • N,4,5-trimethyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxamide

Uniqueness

2-{[1,1'-biphenyl]-4-amido}-N,4,5-trimethylthiophene-3-carboxamide is unique due to the presence of the phenylbenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(18(13)20(25)22-3)23-19(24)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOZBPSRINPONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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